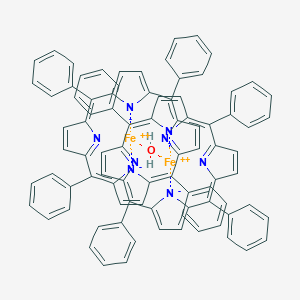

Iron (III) meso-tetraphenylporphine-MU-oxo dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iron (III) meso-tetraphenylporphine-MU-oxo dimer is a purple powder . It is used as a catalyst . The molecular formula is C88H58Fe2N8O .

Molecular Structure Analysis

The molecular structure of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is represented by the formula C88H58Fe2N8O . The InChI Key is JTFKJCUSDKAMIA-UHFFFAOYSA-N .Chemical Reactions Analysis

Iron (III) meso-tetraphenylporphine-MU-oxo dimer is used as a catalyst . The specific reactions it catalyzes are not detailed in the search results.Physical And Chemical Properties Analysis

Iron (III) meso-tetraphenylporphine-MU-oxo dimer is a purple powder . It is insoluble in water . The molecular weight is 1353.16 .Scientific Research Applications

Catalyst in Oxidation Reactions

Iron (III) meso-tetraphenylporphine-MU-oxo dimer is widely used to catalyze the oxidation reactions of organic molecules . As a catalyst, it accelerates the rate of chemical reactions without being consumed, making it a valuable tool in various chemical processes.

Organometallic Compound Manufacturing

This compound is one of numerous organometallic compounds manufactured by certain companies . Organometallic compounds are useful reagents, catalysts, and precursor materials with applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Research Use

The compound is also used in research settings . It’s often part of the product portfolio of scientific chemical suppliers, indicating its relevance in experimental procedures and studies .

Thin Film Deposition

As an organometallic compound, Iron (III) meso-tetraphenylporphine-MU-oxo dimer can be used in thin film deposition . This process is crucial in the production of semiconductors and optical devices.

Industrial Chemistry

The compound has applications in industrial chemistry . While the specific processes it’s involved in are not detailed, its role as a catalyst and an organometallic compound suggests its utility in various chemical reactions and syntheses .

Pharmaceuticals and LED Manufacturing

Iron (III) meso-tetraphenylporphine-MU-oxo dimer is also used in the pharmaceutical industry and LED manufacturing . In pharmaceuticals, it could be used in the synthesis of medicinal compounds. In LED manufacturing, it might be used in the production of light-emitting diodes .

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is organic molecules . This compound is widely used as a catalyst in the oxidation reactions of these molecules .

Mode of Action

Iron (III) meso-tetraphenylporphine-MU-oxo dimer interacts with its targets (organic molecules) through catalysis. As a catalyst, it speeds up the oxidation reactions of organic molecules without being consumed in the process

Biochemical Pathways

The compound affects the biochemical pathways involved in the oxidation reactions of organic molecules . By acting as a catalyst, it facilitates these reactions, leading to the formation of oxidized products. The downstream effects of these reactions depend on the specific organic molecules involved and the context of the biochemical pathway.

Result of Action

The primary result of the action of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is the accelerated oxidation of organic molecules . This can lead to various molecular and cellular effects depending on the specific organic molecules and the context of the reaction.

Action Environment

The action, efficacy, and stability of Iron (III) meso-tetraphenylporphine-MU-oxo dimer can be influenced by various environmental factors. For instance, it is recommended to store the compound under nitrogen, protected from light, and at 2-8°C to maintain its stability . The compound is also insoluble in water , which may influence its action and efficacy in aqueous environments.

properties

IUPAC Name |

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKJCUSDKAMIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H58Fe2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron (III) meso-tetraphenylporphine-MU-oxo dimer | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)